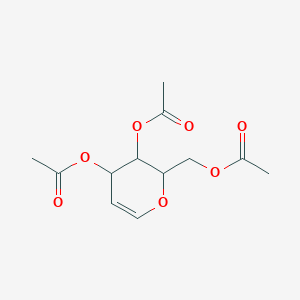

Tri-O-acetyl-D-glucal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3685-88-9, 2873-29-2 | |

| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-glucose: A Technical Guide

Introduction

3,4,6-Tri-O-acetyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry and a versatile building block for the synthesis of a wide array of complex molecules, including oligosaccharides, glycoconjugates, and natural products.[1][2][3] Its characteristic feature is a double bond between carbons 1 and 2 of the pyranose ring, which allows for various chemical transformations such as electrophilic additions and rearrangements.[1][4][5] This guide provides an in-depth overview of the core synthetic pathway to produce 3,4,6-Tri-O-acetyl-D-glucal starting from the readily available monosaccharide, D-glucose. The process involves a three-step reaction sequence: peracetylation of D-glucose, subsequent bromination of the anomeric carbon, and finally, a reductive elimination to form the target glycal.

Overall Synthetic Pathway

The transformation of D-glucose into 3,4,6-Tri-O-acetyl-D-glucal proceeds through three primary stages. Initially, all hydroxyl groups of D-glucose are protected via acetylation. The resulting peracetylated glucose is then converted into a glycosyl bromide intermediate. The final step involves the elimination of the bromide and the adjacent acetate (B1210297) group to introduce the characteristic double bond of the glycal.

References

A Technical Guide to Tri-O-acetyl-D-glucal: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-acetyl-D-glucal, a derivative of D-glucose, is a pivotal intermediate in carbohydrate chemistry.[1] Its unique structural features, particularly the double bond between C1 and C2, make it a versatile building block for the synthesis of a wide array of complex carbohydrates, including oligosaccharides and 2-deoxy-sugars.[1][2] These structures are foundational to many biologically active compounds, such as those with antiviral, anticancer, and antibiotic properties.[3] This technical guide provides a comprehensive overview of the history, synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.

History

The first synthesis of 3,4,6-Tri-O-acetyl-D-glucal was accomplished in 1913 by the renowned chemist Emil Fischer.[4] His initial hypothesis was that the reaction of acetobromoglucose with zinc in acetic acid would yield 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol. Instead, he unexpectedly obtained this compound with a remarkable yield of 83%.[4] While the structure he proposed at the time was later proven to be incorrect, his pioneering work laid the foundation for the extensive field of glycal chemistry.[4]

Physicochemical Properties

This compound is a white crystalline powder with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₇ | [5] |

| Molecular Weight | 272.25 g/mol | [5] |

| Melting Point | 53-55 °C | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in chloroform, ethanol, and methanol; insoluble in water. | [6] |

| CAS Number | 2873-29-2 | [2] |

Synthesis of this compound

The classical synthesis of this compound involves the reduction of acetobromoglucose (tetra-O-acetyl-α-D-glucopyranosyl bromide). Modern variations of this method have been developed to improve yield and reaction conditions.

Experimental Protocol: Synthesis from D-glucose

This method proceeds via the formation of an acetobromoglucose intermediate.

Materials:

-

D-glucose

-

Glacial acetic acid

-

Strong acid catalyst (e.g., perchloric acid)

-

10% Sodium carbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

33% HBr in acetic acid

-

Methyl tert-butyl ether

-

Petroleum ether

-

Saturated ammonium (B1175870) chloride solution

-

Zinc powder

-

Ethanol

Procedure: [5]

-

Acetylation of D-glucose: To glacial acetic acid, add a catalytic amount of a strong acid. Add D-glucose in batches while maintaining the temperature between 25-35°C. Allow the reaction to proceed for 2 hours.

-

Work-up 1: Concentrate the reaction mixture below 50°C to remove the solvent, resulting in an oily substance. Dissolve the oil in dichloromethane and wash with water. Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution. Dry the organic phase with anhydrous sodium sulfate.

-

Bromination: Filter the dried organic phase. Under a nitrogen atmosphere, add a 33% HBr/HOAc solution and react at 20-30°C for 4 hours.

-

Work-up 2: Cool the reaction mixture to 0-10°C and add water. Separate the layers and neutralize the organic phase with a 10% sodium carbonate solution. Wash with water and saturated saline solution, then dry with anhydrous sodium sulfate.

-

Crystallization of Intermediate: Filter the solution and completely evaporate the solvent. Dissolve the residue in methyl tert-butyl ether and add petroleum ether to induce crystallization of the acetobromoglucose intermediate. Filter and vacuum dry the crystals below 40°C.

-

Reduction to this compound: Dissolve the intermediate in dichloromethane and add a saturated ammonium chloride solution. Add zinc powder and reflux the mixture with stirring for 15 hours.

-

Final Work-up and Crystallization: Cool the reaction and filter to remove the zinc powder. Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution. Dry the organic phase with anhydrous sodium sulfate. Concentrate the solution to dryness. Reflux the residue with ethanol, then cool to crystallize the final product, this compound.

A more modern approach involves the reduction of acetobromoglucose using chromium(II) salts of edetic acid in a biphasic system of water and diethyl ether, which can lead to higher yields.[4]

Key Reactions and Applications

This compound is a versatile precursor for the synthesis of various carbohydrate derivatives, primarily through reactions involving its double bond.

The Ferrier Rearrangement

A cornerstone reaction of glycals is the Ferrier rearrangement, which is a Lewis acid-promoted allylic rearrangement that allows for the synthesis of 2,3-unsaturated glycosides.[7][8] This reaction is instrumental in the preparation of O-, S-, C-, and N-glycosides.[9]

General Experimental Protocol for Ferrier Rearrangement: [10]

Materials:

-

This compound

-

An appropriate alcohol or thiol nucleophile

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, Indium(III) chloride, Tin tetrachloride)[7][8]

-

3,5-Dinitrobenzoic acid (as a catalyst example)[10]

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure: [10]

-

To a mixture of this compound (0.5 mmol) and the alcohol or thiol (1 equivalent) in acetonitrile (5 mL), add the Lewis acid catalyst (e.g., 20 mol% of 3,5-dinitrobenzoic acid) at room temperature.

-

Stir the mixture at 80°C for the required time (typically 2-3 hours), monitoring the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent (e.g., ethyl acetate/hexanes, 1/4) to yield the 2,3-unsaturated glycoside.

Quantitative Data for Ferrier Rearrangement with Various Catalysts:

The choice of catalyst significantly impacts the yield and stereoselectivity (α:β anomeric ratio) of the Ferrier rearrangement.

| Catalyst | Nucleophile | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |

| InCl₃ | Methanol | Dichloromethane | Not specified | Not specified | 7:1 |

| SnCl₄ | Methanol | Dichloromethane | 10 min | 83 | 86:14 |

| BF₃·OEt₂ | Isopropanol | Dichloromethane | 24 hr | 95 | Not specified |

| ZnCl₂ | Ethanol | Toluene | 30-60 min | 65-95 | 89:11 |

| 3,5-DNBA | Benzyl alcohol | Acetonitrile | 24 h (at RT, no reaction); 2-3 h (at 80°C) | 81 | Predominantly α |

Data compiled from multiple sources.[8][10][11]

Synthesis of 2-Deoxy-Sugars

2-Deoxy-sugars are a class of carbohydrates where a hydroxyl group, typically at the C-2 position, is replaced by a hydrogen atom. They are components of many important natural products.[1] this compound is a common starting material for their synthesis.[1]

Experimental Workflow for the Synthesis of 2-Deoxy-Sugars:

The synthesis of 2-deoxy-sugars from this compound generally involves two main steps: a Ferrier rearrangement to introduce the aglycone and create a 2,3-unsaturated glycoside, followed by a catalytic hydrogenation to reduce the double bond.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4,6-Tri-O-acetyl-D-glucal – Wikipedia [de.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Ferrier_rearrangement [chemeurope.com]

discovery and initial characterization of acetylated glucals

An In-depth Technical Guide on the Discovery and Initial Characterization of Acetylated Glucals

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of Acetylated Glucals

Acetylated glucals, particularly 3,4,6-tri-O-acetyl-D-glucal, are foundational building blocks in modern glycochemistry.[1] These versatile intermediates feature a reactive enol ether system within a pyranose ring, making them indispensable for the synthesis of oligosaccharides, C-glycosides, and various biologically significant molecules.[2] Their discovery and initial characterization, stemming from the pioneering work of Emil Fischer, marked a significant milestone in carbohydrate chemistry, providing a gateway to manipulate and functionalize sugars in ways previously unattainable. This guide provides a detailed overview of the seminal findings, core physical and spectroscopic characteristics, and the foundational experimental protocols for the synthesis and analysis of these important compounds.

Historical Context: Emil Fischer's Foundational Work

The story of glucals is intrinsically linked to Hermann Emil Fischer, a Nobel laureate whose work laid the groundwork for understanding the structure and stereochemistry of sugars.[3][4] In the late 19th and early 20th centuries, Fischer's systematic studies, including his development of the phenylhydrazine (B124118) reaction to form crystalline osazones, enabled the definitive identification and differentiation of various carbohydrates.[4][5][6] This period of intense investigation culminated in his successful synthesis of glucose, fructose, and mannose by 1890.[3][7] Building on this monumental work, Fischer reported the first synthesis of a "glucal"—1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol—in 1914.[8] This discovery opened a new chapter in carbohydrate chemistry, introducing a highly reactive and synthetically valuable class of unsaturated sugars. The subsequent development of acetylated derivatives provided stability and solubility, further enhancing their utility.

Core Compound Profile: 3,4,6-tri-O-acetyl-D-glucal

3,4,6-tri-O-acetyl-D-glucal is the most common and extensively studied acetylated glucal.[1][2] Its well-documented properties serve as a benchmark for this class of compounds.

Physical and Chemical Properties

The key physical and chemical characteristics of 3,4,6-tri-O-acetyl-D-glucal are summarized below.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Formula | C₁₂H₁₆O₇ | [2][9][10][11][12] |

| Molecular Weight | 272.25 g/mol | [2][9][10][11] |

| Melting Point | 51-55 °C | [2][9][13] |

| Specific Rotation ([α]²⁵_D) | -12° (c=2 in ethanol) | [2] |

| Solubility | Soluble in chloroform (B151607) and ethanol; insoluble in water. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of acetylated glucals.[2]

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift δ (ppm) | Description |

| 6.47 | (d, J=6.2 Hz, 1H, H-1) |

| 4.84 | (t, J=6.2 Hz, 1H, H-2) |

| 5.30 | (m, 1H, H-3) |

| 5.18 | (m, 1H, H-4) |

| 4.30 | (m, 1H, H-5) |

| 4.25-4.15 | (m, 2H, H-6) |

| 2.10, 2.08, 2.05 | (3s, 9H, 3x OAc) |

| Reference | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift δ (ppm) | Assignment |

| 170.6, 170.2, 169.8 | (3 x C=O) |

| 145.5 | (C-1) |

| 99.2 | (C-2) |

| 74.5 | (C-5) |

| 68.2 | (C-3) |

| 67.8 | (C-4) |

| 61.8 | (C-6) |

| 20.9, 20.8, 20.7 | (3 x CH₃) |

| Reference | [2] |

Synthesis and Experimental Protocols

The classical synthesis of 3,4,6-tri-O-acetyl-D-glucal is a multi-step process starting from D-glucose. It involves peracetylation, bromination at the anomeric center, and a final reductive elimination step.

General Synthesis Workflow

Caption: General workflow for the synthesis of 3,4,6-tri-O-acetyl-D-glucal.

Detailed Synthesis Protocol

This protocol is a composite of established methods.[2][13][14]

Step 1: Peracetylation of D-Glucose

-

To a flask containing glacial acetic acid, add a catalytic amount of a strong acid (e.g., perchloric acid).[13]

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add D-glucose in portions to the stirred solution, maintaining the temperature between 25-35°C.[13]

-

Once the addition is complete, add acetic anhydride and allow the reaction to proceed for 2-3 hours. Monitor completion using Thin Layer Chromatography (TLC).[15]

-

Pour the reaction mixture into ice-water and extract with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[2]

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude penta-O-acetyl-D-glucose.

Step 2: Anomeric Bromination

-

Dissolve the crude penta-O-acetyl-D-glucose in a minimal amount of glacial acetic acid.

-

Under nitrogen protection, add a 33% solution of hydrogen bromide (HBr) in acetic acid.[13]

-

Stir the reaction at room temperature (20-30°C) for approximately 4 hours.[13]

-

Cool the mixture to 0-10°C and add water to precipitate the product.

-

Isolate the crude acetobromo-α-D-glucose by filtration or extraction and proceed to the next step.

Step 3: Reductive Elimination to form the Glucal

-

Dissolve the crude acetobromo-α-D-glucose in a mixture of acetic acid and water (e.g., 50% aqueous acetic acid).

-

Add activated zinc dust to the solution in portions while stirring vigorously. The reaction is exothermic and may require cooling to maintain room temperature.

-

Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).[2]

-

Filter the reaction mixture to remove excess zinc powder.[13]

-

Neutralize the filtrate carefully with a saturated NaHCO₃ solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Step 4: Purification

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica (B1680970) gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., starting from 4:1) as the eluent to yield pure 3,4,6-tri-O-acetyl-D-glucal.[2]

Initial Characterization and Protocols

The unambiguous characterization of the synthesized acetylated glucal is critical. This involves a combination of spectroscopic and physical measurement techniques.

Characterization Workflow

Caption: Workflow for the physical and structural characterization of acetylated glucals.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4,6-tri-O-acetyl-D-glucal in about 0.6 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the literature data (as provided in Table 3.2) to confirm the structure. Key signals to identify are the anomeric proton (H-1) around 6.5 ppm and the vinylic proton (H-2) around 4.8 ppm.

Protocol for Specific Rotation Measurement

-

Apparatus: A calibrated polarimeter with a sodium D-line lamp (589 nm) and a 1 dm polarimeter tube are required.[2]

-

Sample Preparation: Accurately weigh a known amount of the acetylated glucal (e.g., 200 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask to determine the concentration (c) in g/mL.[2]

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank reading).

-

Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.

-

Record the observed optical rotation (α) at a constant temperature (e.g., 25°C).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.

Key Reactivity: The Ferrier Rearrangement

The presence of the endocyclic double bond makes acetylated glucals highly reactive. One of the most significant reactions is the Ferrier rearrangement, which can be both a powerful synthetic tool and a problematic side reaction.[15]

The reaction involves a nucleophilic substitution at the anomeric position combined with an allylic shift of the double bond from C1-C2 to C2-C3.[15] It is often catalyzed by Lewis acids when activating the glucal for glycosylation, leading to the formation of 2,3-unsaturated glycosides instead of the desired product.[9][15]

Caption: The Ferrier rearrangement of an acetylated glucal.

Understanding this rearrangement is critical for any researcher working with acetylated glucals, as minimizing its occurrence often requires careful selection of reaction conditions, including the Lewis acid catalyst, solvent, and temperature.[15]

Conclusion

The were transformative for carbohydrate chemistry. These efforts provided the scientific community with a stable, yet highly reactive, synthetic platform. The detailed protocols for their synthesis and the data from their initial characterization established a foundation that has enabled the development of complex carbohydrates, glycoconjugates, and natural products, cementing their role as essential tools in organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. The Right Chemistry: Emil Fischer was one of the world's great chemists | Montreal Gazette [montrealgazette.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. ias.ac.in [ias.ac.in]

- 8. scilit.com [scilit.com]

- 9. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

- 10. Tri-O-acetyl-D-glucal synthesis - chemicalbook [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. CN1803818A - Method for preparing acetylated glucal - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

physicochemical properties of Tri-O-acetyl-D-glucal

An In-depth Technical Guide to the Physicochemical Properties of Tri-O-acetyl-D-glucal

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound (CAS No: 2873-29-2), an acetylated derivative of D-glucal, serves as a critical and versatile building block in carbohydrate chemistry and organic synthesis.[1][2] Its unique structure, featuring a reactive double bond, makes it an invaluable precursor for the synthesis of a wide range of complex carbohydrates, glycosides, and oligosaccharides.[1][3] These structures are foundational to many biologically active compounds, including those with antiviral, anticancer, and antibiotic properties.[2] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Physicochemical Properties

This compound typically presents as a white to off-white crystalline powder.[1][4][5] The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value |

| Identifiers | |

| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate[6] |

| CAS Number | 2873-29-2 |

| Molecular Formula | C₁₂H₁₆O₇[5] |

| Molecular Weight | 272.25 g/mol [5][6] |

| Physical Properties | |

| Appearance | White to off-white crystalline powder[1][4][5] |

| Melting Point | 51-58 °C[1][7] |

| Boiling Point | 343.1 °C at 760 mmHg[4][8] |

| Density | 1.241 g/cm³[4] |

| Index of Refraction | 1.484[4] |

| Solubility | |

| Soluble in chloroform (B151607) and ethanol.[4][9] Sparingly soluble in DMSO.[10] Insoluble in water.[4][9] | |

| Optical Activity | |

| Specific Rotation [α] | -15° (c=2, in Ethanol)[11] |

| -24±2° (c=1, in Chloroform)[7] | |

| -12° (c=2, in Ethanol, 25°C) | |

| Spectroscopic Data | |

| ¹H NMR | Spectra available, typically run in CDCl₃[12] |

| Mass Spectrometry | GC-MS data available[6] |

| Infrared Spectroscopy | Conforming spectra available[11] |

| Safety & Handling | |

| Storage | Store at room temperature or refrigerated (0 to 8 °C), keep container well-closed and dry.[1][3][13] |

| Hazard | Harmful if swallowed[6] |

Experimental Protocols & Workflows

This compound is not only a subject of study but also a starting point for synthesizing other valuable compounds. Its reactivity is central to its utility.

Logical Workflow: Synthesis of this compound

A common laboratory synthesis of this compound involves the reductive elimination of a protected glucosyl bromide. The process starts from a readily available glucose derivative.

Caption: General Synthesis of this compound.

Protocol: The preparation can be achieved by reacting tetra-O-acetyl-α-D-glucopyranosyl bromide with a reducing agent like a zinc-copper couple in a solvent such as acetic acid.[4] This reaction facilitates the reductive elimination of the bromine and the anomeric acetate, forming the characteristic double bond of the glucal.

Experimental Workflow: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal

This compound is a key precursor for selectively protected sugars. The following protocol details a chemoenzymatic strategy to synthesize 3,6-Di-O-acetyl-D-glucal, a valuable intermediate where the C-4 hydroxyl group is free for further modification.[14][15]

Caption: Chemoenzymatic Synthesis from this compound.

Protocol Details:

-

Enzymatic Deacetylation: A solution of 3,4,6-Tri-O-acetyl-D-glucal (e.g., 20 mM) is prepared in a phosphate (B84403) buffer (50 mM, pH 4.0) often containing a co-solvent like acetonitrile (B52724) (20%).[15][16] Immobilized Candida rugosa lipase is added, and the mixture is stirred at room temperature.[16] The reaction is monitored by TLC or HPLC until the starting material is consumed, yielding 3,4-di-O-acetyl-D-glucal.[15][16]

-

Acyl Migration: The enzyme is removed by filtration. The pH of the filtrate containing the intermediate is then adjusted to a basic range (pH 8.6-9.5) using a base like NaOH solution.[14][16] This condition promotes a selective intramolecular acyl migration from the C-4 to the C-6 position.[14]

-

Work-up and Purification: After the migration is complete, the reaction is stopped by acidifying the solution. The final product, 3,6-di-O-acetyl-D-glucal, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified, typically by silica (B1680970) gel column chromatography.[16]

Role in Drug Discovery and Development

This compound is a cornerstone intermediate for synthesizing complex molecules with therapeutic potential.[2] Its double bond can be functionalized in various ways, including through electrophilic additions and Ferrier rearrangements, to introduce diverse functionalities and build complex oligosaccharides.[3]

Caption: Role of this compound in Drug Development.

This synthetic versatility allows researchers to access novel chemical entities for drug discovery programs. For instance, it has been used as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[10] Its role in constructing the carbohydrate portions of antiviral and anticancer agents further highlights its importance in medicinal chemistry.[1][2] By providing a reliable and reactive chiral pool starting material, this compound accelerates the development of new therapeutic candidates.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

- 4. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 2873-29-2 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound(2873-29-2) 1H NMR spectrum [chemicalbook.com]

- 13. synthose.com [synthose.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Tri-O-acetyl-D-glucal mechanism of action in glycosylation

An In-Depth Technical Guide on the Core Mechanism of Action of Tri-O-acetyl-D-glucal in Glycosylation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycoconjugates, including 2-deoxy sugars and complex oligosaccharides.[1] Its primary mechanism of action in glycosylation is the Ferrier rearrangement, a powerful acid-catalyzed reaction that proceeds via an allylic rearrangement to form 2,3-unsaturated glycosides.[2] This technical guide provides a comprehensive overview of this mechanism, details the critical factors influencing its stereochemical outcome, presents quantitative data from various catalytic systems, and offers detailed experimental protocols for its application.

Core Mechanism of Action: The Ferrier Rearrangement

The principal reaction pathway for this compound in glycosylation is the Ferrier rearrangement. This reaction transforms the glycal into a highly useful 2,3-unsaturated glycoside, which can be further modified.[3] The mechanism is initiated by a Lewis or Brønsted acid catalyst and proceeds through a key intermediate.[2]

The mechanistic steps are as follows:

-

Activation: A Lewis acid (LA) coordinates to the oxygen of the C3-acetyl group, enhancing its leaving group ability.

-

Formation of the Allyloxocarbenium Ion: The C3-acetyl group is displaced, leading to the formation of a resonance-stabilized, delocalized allyloxocarbenium ion intermediate. This intermediate is a key reactive species that dictates the reaction's outcome.[3][2][4]

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH) attacks the anomeric carbon (C1) of the intermediate.

-

Product Formation: This attack leads to the formation of the 2,3-unsaturated glycoside with the expulsion of the Lewis acid. The reaction typically yields a mixture of α and β anomers.[3]

Factors Influencing Stereoselectivity

The stereochemical outcome of the glycosylation—the ratio of α to β anomers—is not arbitrary. It is a delicate interplay of several factors, with the α-anomer often being the thermodynamic favorite due to the anomeric effect.[5]

-

Lewis Acid Catalyst: The nature and strength of the Lewis acid are paramount. Stronger Lewis acids can accelerate the reaction but may lead to side products. Different metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂, Tm(OTf)₃) show varying levels of stereoselectivity and reactivity.[6]

-

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the oxocarbenium ion intermediate, thereby influencing the facial selectivity of the nucleophilic attack. Dichloromethane and acetonitrile (B52724) are commonly used.[1][6]

-

Nucleophile (Acceptor): The steric bulk and nucleophilicity of the alcohol or other nucleophile play a crucial role. Sterically hindered acceptors can favor the formation of one anomer over the other.[7]

-

Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring the kinetically controlled product and suppressing side reactions like degradation.[8]

Data Presentation: Performance of Catalytic Systems

The choice of catalyst is critical for optimizing the Ferrier rearrangement. The following tables summarize quantitative data on reaction yields and anomeric selectivity using various promoters with this compound as the glycosyl donor.

Table 1: Comparison of Various Lewis Acid Catalysts

| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |

|---|---|---|---|---|---|---|---|

| BF₃·OEt₂ | Isopropanol | Dichloromethane | RT | 24 h | 95 | - | [3] |

| SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [3] |

| ZnCl₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [3] |

| InCl₃ | Methanol | Dichloromethane | RT | - | - | 7:1 | [3] |

| Montmorillonite K-10/FeCl₃ | Propargyl alcohol | Dichloromethane | RT | 15 min | 94 | 95:5 | [9] |

| 3,5-Dinitrobenzoic Acid (20) | Benzyl (B1604629) alcohol | Acetonitrile | 80 | 2 h | 81 | Predominantly α | [5] |

| Pd(MeCN)₂Cl₂ (10) | Glucoside Acceptor | Dichloromethane | RT | - | 88 | 9:1 |[10] |

Table 2: Performance of Metal Triflates (10 mol%) with Benzyl Alcohol

| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Anomeric Ratio (α:β) | Reference |

|---|---|---|---|---|---|---|

| Cu(OTf)₂ | Acetonitrile | 40 | 10 | 94 | 85:15 | [6] |

| Zn(OTf)₂ | Acetonitrile | 80 | 120 | 92 | 84:16 | [6] |

| Y(OTf)₃ | Acetonitrile | 40 | 15 | 95 | 88:12 | [6] |

| Sm(OTf)₃ | Acetonitrile | 40 | 20 | 92 | 86:14 | [6] |

| Tm(OTf)₃ | Acetonitrile | 40 | 10 | 96 | 90:10 | [6] |

| Gd(OTf)₃ | Acetonitrile | 40 | 10 | 95 | 92:8 |[6] |

Experimental Protocols

The following protocols provide detailed methodologies for typical glycosylation reactions using this compound.

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides.[11]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and activated 4 Å molecular sieves.

-

Solvent and Acceptor Addition: Add anhydrous solvent (e.g., dichloromethane) to dissolve the glycal. Add the glycosyl acceptor (e.g., an alcohol, 1.2 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).

-

Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 - 1.0 eq) to the stirred solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution or triethylamine.

-

Work-up: Filter the mixture through celite to remove solids. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated glycoside.

Protocol 2: Specific Synthesis using 3,5-Dinitrobenzoic Acid

This procedure details the use of a Brønsted acid catalyst.[5]

-

Reaction Setup: To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and an alcohol (e.g., benzyl alcohol, 0.5 mmol) in acetonitrile (5 mL), add 3,5-dinitrobenzoic acid (21 mg, 0.1 mmol, 20 mol%) at room temperature.

-

Reaction Conditions: Stir the mixture at 80 °C for the specified time (typically 2-3 hours) while monitoring the reaction's progress by TLC.

-

Work-up: After completion, evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexanes, 1:4) to yield the pure 2,3-unsaturated glycoside.

Conclusion

This compound remains an indispensable tool for researchers in glycoscience. Its reactivity, primarily through the Ferrier rearrangement, provides a reliable and stereoselective pathway to 2,3-unsaturated glycosides, which are pivotal intermediates for synthesizing 2-deoxy sugars and other complex carbohydrates. A thorough understanding of the reaction mechanism and the factors governing its stereoselectivity—namely the choice of catalyst, solvent, nucleophile, and temperature—is crucial for harnessing its full synthetic potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the strategic application of this compound in advanced chemical synthesis.

References

- 1. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Tri-O-acetyl-D-glucal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tri-O-acetyl-D-glucal, a key intermediate in carbohydrate chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for 3,4,6-Tri-O-acetyl-D-glucal are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.48 | d | H-1 |

| 5.35 | m | H-3 |

| 5.23 | m | H-4 |

| 4.86 | m | H-2 |

| 4.41 | m | H-5 |

| 4.26 | m | H-6a |

| 4.21 | m | H-6b |

| 2.10 | s | OAc |

| 2.08 | s | OAc |

| 2.05 | s | OAc |

Data sourced from publicly available spectra and may require experimental verification for precise coupling constants.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 170.68 | C=O |

| 170.38 | C=O |

| 169.80 | C=O |

| 146.10 | C-1 |

| 98.26 | C-2 |

| 71.52 | C-5 |

| 66.28 | C-3 |

| 65.04 | C-4 |

| 61.80 | C-6 |

| 20.84 | CH₃ (Ac) |

| 20.68 | CH₃ (Ac) |

Note: The assignment of carbonyl and acetyl methyl carbons may be interchangeable without further 2D NMR analysis.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3050 | Medium | C-H stretch | Alkene (C=C-H) |

| ~2950 | Medium | C-H stretch | Alkane (C-H) |

| ~1745 | Strong | C=O stretch | Ester (Carbonyl) |

| ~1650 | Medium | C=C stretch | Alkene |

| ~1230 | Strong | C-O stretch | Ester |

| ~1050 | Strong | C-O stretch | Ether |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Notes |

| 272.09 | [M]⁺ (Molecular Ion) | Calculated for C₁₂H₁₆O₇: 272.09 |

| 213.0 | [M - OAc]⁺ | Loss of an acetoxy group (59 Da) |

| 152.0 | Further fragmentation | |

| 139.0 | Further fragmentation | |

| 110.0 | Further fragmentation | |

| 97.0 | Further fragmentation | |

| 43.0 | [CH₃CO]⁺ (Base Peak) | Acetyl cation, often the most abundant fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Use a standard 30° or 45° pulse width.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm, centered around 100 ppm.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample.

-

Volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Mortar and pestle (for KBr pellet method).

-

Hydraulic press (for KBr pellet method).

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent like dichloromethane.

-

Film Casting: Apply a drop of the solution to the surface of a KBr plate and allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the KBr plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Syringe pump and a suitable syringe.

-

This compound sample.

-

High-purity solvent (e.g., methanol (B129727) or acetonitrile) with an optional additive like formic acid or sodium acetate (B1210297) to promote ionization.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 Da).

-

-

Data Acquisition:

-

Load the sample solution into the syringe and place it in the syringe pump.

-

Infuse the sample into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio of the ions generated from the sample.

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular properties and spectroscopic techniques.

The Stereochemistry of 3,4,6-Tri-O-acetyl-D-glucal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,6-Tri-O-acetyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of complex carbohydrates and glycoconjugates. Its unique stereochemical features, particularly the endocyclic double bond, offer a gateway to a diverse range of chemical transformations with significant applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the stereochemistry of Tri-O-acetyl-D-glucal, encompassing its synthesis, conformational analysis, and key stereoselective reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a thorough understanding and practical application of this important glycal.

Introduction

Glycals, cyclic enol ether derivatives of sugars, are powerful synthons in carbohydrate chemistry due to the reactivity of their endocyclic double bond. Among them, 3,4,6-Tri-O-acetyl-D-glucal, derived from D-glucose, is one of the most widely utilized starting materials.[1] Its strategic placement of acetyl protecting groups and the inherent chirality derived from its parent sugar make it an invaluable precursor for the stereoselective synthesis of 2-deoxy-sugars, oligosaccharides, and various natural products with significant biological activities, including antiviral and anticancer properties.[1][2] This guide will delve into the critical aspects of its stereochemistry, providing the necessary technical details for its effective use in research and development.

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

The most common and established method for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal involves a multi-step sequence starting from D-glucose. The overall workflow is depicted below.

Figure 1: Synthesis workflow for 3,4,6-Tri-O-acetyl-D-glucal from D-glucose.

Experimental Protocol: Synthesis from D-glucose

This protocol outlines a typical laboratory-scale synthesis of 3,4,6-Tri-O-acetyl-D-glucal.

Step 1: Acetylation of D-glucose [3]

-

To a flask containing glacial acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Add D-glucose in portions while maintaining the temperature between 25-35°C.

-

Stir the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure at a temperature below 50°C to obtain an oily residue of β-D-glucopyranose pentaacetate.

Step 2: Bromination of the Pentaacetate [3]

-

Dissolve the oily residue in dichloromethane.

-

Under an inert atmosphere (N₂), add a 33% solution of hydrogen bromide in acetic acid.

-

Stir the reaction at 20-30°C for 4 hours.

-

Cool the mixture to 0-10°C and add water. Separate the organic layer.

-

Neutralize the organic phase with a 10% sodium carbonate solution, wash with water, and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield crude acetobromoglucose.

Step 3: Reductive Elimination to form this compound [3]

-

Dissolve the crude acetobromoglucose in a mixture of acetic acid and water (e.g., 50% aqueous acetic acid).

-

Add activated zinc dust in portions while vigorously stirring and maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Filter the reaction mixture to remove excess zinc.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system like diethyl ether/petroleum ether to afford pure 3,4,6-Tri-O-acetyl-D-glucal as a white crystalline solid.

Stereochemistry and Conformational Analysis

The stereochemistry of 3,4,6-Tri-O-acetyl-D-glucal is dictated by the stereocenters inherited from D-glucose at positions C-3, C-4, and C-5. The presence of the C1-C2 double bond renders the pyranose ring conformationally distinct from that of saturated pyranosides.

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JH,H), provides significant insight into the conformation of the glycal ring in solution.[4] X-ray crystallography studies have also contributed to understanding its solid-state conformation.[4]

The pyranose ring of 3,4,6-Tri-O-acetyl-D-glucal predominantly adopts a half-chair conformation . Two primary half-chair conformations are possible: ⁵H₆ and ⁶H₅. Experimental and computational studies suggest a preference for the ⁵H₆ conformation , where the bulky C-5 substituent (CH₂OAc) occupies a pseudo-equatorial position, minimizing steric strain.

Spectroscopic Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 3,4,6-Tri-O-acetyl-D-glucal.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical ¹H-¹H Coupling Constants (J, Hz) |

| H-1 | ~6.4-6.5 | ~145 | J₁,₂ ≈ 6.0 |

| H-2 | ~4.8-4.9 | ~99 | J₂,₃ ≈ 4.0 |

| H-3 | ~5.3-5.4 | ~68 | J₃,₄ ≈ 5.0 |

| H-4 | ~5.2-5.3 | ~67 | J₄,₅ ≈ 7.0 |

| H-5 | ~4.1-4.2 | ~75 | J₅,₆a ≈ 4.5; J₅,₆b ≈ 2.5 |

| H-6a, 6b | ~4.2-4.4 | ~62 | J₆a,₆b ≈ 12.0 |

| Acetyl CH₃ | ~2.0-2.1 | ~20-21 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Key Stereoselective Reactions

The double bond in 3,4,6-Tri-O-acetyl-D-glucal is electron-rich, making it susceptible to electrophilic attack. This reactivity is the basis for many of its synthetic applications, often proceeding with high stereoselectivity.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides.[5] It involves the reaction of a glycal with a nucleophile (typically an alcohol) in the presence of a Lewis acid catalyst.[6] The reaction proceeds through an allylic rearrangement, leading to the formation of an α,β-unsaturated glycoside.

Figure 2: General mechanism of the Ferrier Rearrangement.

Experimental Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement [5]

-

In a flame-dried flask under an inert atmosphere, dissolve 3,4,6-Tri-O-acetyl-D-glucal (1 equivalent) in a dry, aprotic solvent (e.g., acetonitrile).

-

Add the alcohol nucleophile (1.1 equivalents).

-

Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

-

Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 equivalents) dropwise.

-

Stir the reaction mixture until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a few drops of a saturated sodium bicarbonate solution.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the 2,3-unsaturated glycoside. The α-anomer is typically the major product due to the anomeric effect.[5]

Synthesis of 2-Deoxyglycosides

2-Deoxy-sugars are components of many biologically active natural products.[7] 3,4,6-Tri-O-acetyl-D-glucal is a common starting material for their synthesis. The general strategy involves the initial formation of a 2,3-unsaturated glycoside via the Ferrier rearrangement, followed by stereoselective reduction of the double bond.

Experimental Protocol: Synthesis of a 2-Deoxyglycoside [7]

-

Synthesize the 2,3-unsaturated glycoside using the Ferrier rearrangement protocol described above.

-

Dissolve the purified 2,3-unsaturated glycoside in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-deoxyglycoside.

-

Purify the product by silica gel column chromatography if necessary.

Epoxidation

The double bond of 3,4,6-Tri-O-acetyl-D-glucal can be epoxidized to form 1,2-anhydrosugars, which are highly reactive intermediates for the synthesis of glycosides.[8] The stereochemical outcome of the epoxidation is influenced by the conformation of the glycal and the nature of the epoxidizing agent. Reagents like dimethyldioxirane (B1199080) (DMDO) often provide good stereoselectivity.[8]

Application in Drug Development: Synthesis of Spliceosome Inhibitors

3,4,6-Tri-O-acetyl-D-glucal serves as a crucial chiral starting material in the total synthesis of potent anticancer agents like Spliceostatin A and Thailanstatin A.[9] These natural products exhibit their cytotoxic effects by inhibiting the spliceosome, a key cellular machinery responsible for pre-mRNA splicing.[10][11]

Figure 3: Role of this compound in the synthesis and mechanism of action of spliceosome inhibitors.

The synthesis of these complex molecules leverages the defined stereochemistry of the glycal to construct the intricate stereochemical architecture of the final products.[9] The resulting drugs, Spliceostatin A and Thailanstatin A, bind to the SF3b subunit of the U2 snRNP within the spliceosome, thereby inhibiting its function.[10][11] This disruption of pre-mRNA splicing leads to cell cycle arrest and apoptosis in cancer cells, highlighting the importance of carbohydrate-based synthons in the development of novel therapeutics.[12]

Quantitative Data Summary

The following table presents a summary of key quantitative data related to 3,4,6-Tri-O-acetyl-D-glucal and its reactions.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₂H₁₆O₇ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Melting Point | 51-53 °C | [3] |

| Reaction Yields | ||

| Ferrier Rearrangement (typical) | 80-95% | [5] |

| Spectroscopic Data | ||

| ¹H NMR (H-1) | ~6.4-6.5 ppm | - |

| ¹³C NMR (C-1) | ~145 ppm | - |

| J₁,₂ Coupling Constant | ~6.0 Hz | - |

Conclusion

3,4,6-Tri-O-acetyl-D-glucal is a cornerstone of modern synthetic carbohydrate chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its double bond, provides a powerful platform for the construction of complex and biologically significant molecules. A thorough understanding of its synthesis, conformational preferences, and the stereochemical outcomes of its key reactions is essential for its effective utilization in the synthesis of novel therapeutics and other advanced materials. This guide has provided a detailed overview of these aspects, equipping researchers and drug development professionals with the foundational knowledge required to harness the full potential of this invaluable chiral building block.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. m.mathnet.ru [m.mathnet.ru]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. adcreview.com [adcreview.com]

The Biological Significance of D-Glucal Derivatives: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

D-glucal, an unsaturated carbohydrate derivative of glucose, and its analogs have emerged as versatile synthons and biologically active molecules with significant potential in medicinal chemistry and drug development. Their unique chemical reactivity and ability to mimic natural monosaccharides make them valuable tools for probing biological processes and for the synthesis of complex, biologically active compounds. This technical guide provides an in-depth overview of the biological significance of D-glucal derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them.

Therapeutic Potential and Biological Activities

D-glucal and its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their applications span from enzyme inhibition to antiviral and anticancer agents.

Glycosidase Inhibition

A primary and well-studied biological role of D-glucal derivatives is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. D-glucal itself can act as a substrate for some glycosidases, undergoing stereospecific hydration.[1][2] This interaction has been leveraged to probe the mechanisms of these enzymes.[1][2] Furthermore, modifications of the D-glucal scaffold have led to the development of potent and specific glycosidase inhibitors.[3][4]

Table 1: Inhibition of Glycosidases by D-Glucal and its Derivatives

| Compound | Enzyme | Organism/Source | Inhibition Constant (Ki) | Substrate/Inactivator | Reference |

| D-Glucal | β-glucosidase | Agrobacterium faecalis | Km = 0.85 mM | Substrate | [1] |

| 2-Fluoro-D-glucal | β-glucosidase | Agrobacterium faecalis | 24 mM | Inhibitor | [1] |

| 1-Nitro-D-glucal | β-glucosidase | Agrobacterium faecalis | 5.5 mM | Irreversible Inactivator | [1] |

| 1-Cyano-D-glucal | β-glucosidase | Agrobacterium faecalis | 3-96 mM | Reversible Inhibitor | [1] |

| D-gluconhydroximolactam | α-glucosidase | Yeast | 2.9 µM | Strong Inhibitor | [4] |

| Mannonhydroximolactam | α-mannosidase | Jack bean | 0.15 µM | Strong Inhibitor | [4] |

The mechanism of glycosidase inhibition often involves the D-glucal derivative mimicking the transition state of the natural substrate. The double bond in the glucal ring resembles the oxocarbenium ion-like transition state of glycoside hydrolysis.

Antiviral Activity

Several D-glucal derivatives have demonstrated significant antiviral activity.[5][6] The proposed mechanism involves the inhibition of viral glycoprotein (B1211001) synthesis, which alters the polysaccharide structures on the viral surface. This change can prevent the virus from attaching to and infecting host cells, thereby reducing viral replication.[5][6] This activity has been observed against viruses such as herpesvirus and influenza virus.[5][6] Additionally, the glucose analog 2-deoxy-D-glucose (2-DG), which can be synthesized from D-glucal derivatives, has been studied as a broad-spectrum antiviral agent by targeting host cell glycolysis, a pathway many viruses exploit for replication.[7]

References

- 1. Substituted glycals as probes of glycosidase mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scope and mechanism of carbohydrase action: stereospecific hydration of D-glucal catalyzed by alpha- and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-glyconhydroximolactams strongly inhibit alpha-glycosidases | UBC Chemistry [chem.ubc.ca]

- 5. CN102397270A - Application of glucal and glucal derivative in preparation of medicines - Google Patents [patents.google.com]

- 6. CN102397270B - Application of glucal and glucal derivative in preparation of drugs - Google Patents [patents.google.com]

- 7. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tri-O-acetyl-D-glucal: A Cornerstone Reagent in Life Sciences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-acetyl-D-glucal (Triacetylglucal) is a pivotal acetylated derivative of D-glucal, a class of cyclic enol ethers known as glycals.[1][2] Its unique structure, featuring a reactive double bond between C1 and C2 and strategic protecting groups, establishes it as an indispensable biochemical reagent and a versatile building block in modern carbohydrate chemistry.[1][3] This guide provides an in-depth analysis of its applications, key reactions, and detailed protocols, with a focus on its role in the synthesis of complex glycoconjugates and molecules of pharmaceutical interest. Its utility in constructing compounds with potential antiviral, anticancer, and antibiotic properties makes it a subject of significant interest in drug discovery and development.[3][4]

Core Applications in Life Science Research

This compound is a cornerstone intermediate for the synthesis of a diverse array of biologically significant molecules.[4] Its primary applications stem from its function as a proficient glycosyl donor and a chiral precursor for complex molecular architectures.

-

Synthesis of 2,3-Unsaturated Glycosides: The most prominent application is in the Ferrier rearrangement , an acid-catalyzed reaction with nucleophiles (e.g., alcohols, phenols) to produce 2,3-unsaturated glycosides.[5][6][7] These products are crucial intermediates for synthesizing oligosaccharides, modified carbohydrates, and various biologically active compounds.[5][7]

-

Precursor for Complex Carbohydrates: It serves as a fundamental building block for both solution and solid-phase synthesis of oligosaccharides and glycoconjugates.[8] These complex structures are vital for studying biological processes like cell-cell recognition, immune response, and signal transduction.[9]

-

Drug Discovery and Development: The carbohydrate structures derived from this compound are foundational to many therapeutic agents.[4] It is utilized in the development of novel antiviral and anticancer drugs, where the resulting glycoconjugates can enhance efficacy and specificity.[3]

-

Chiral Synthon: Its inherent chirality makes it a valuable starting material for the stereoselective synthesis of 2-deoxy-sugars and other complex, biologically active molecules.[6]

The Ferrier Rearrangement: Mechanism and Workflow

The Ferrier rearrangement is the cornerstone reaction involving this compound. It proceeds via an allylic rearrangement catalyzed by a Lewis or Brønsted acid, reacting with a nucleophile to form a 2,3-unsaturated glycoside.[5] The reaction is highly stereoselective, often favoring the α-anomer due to the anomeric effect.[5]

The general workflow for synthesizing a 2,3-unsaturated O-glycoside begins with this compound and a selected alcohol, which act as the glycosyl donor and acceptor, respectively. A catalyst promotes the reaction, which is monitored until completion, followed by purification to yield the final product.

Caption: A general workflow for synthesizing 2,3-unsaturated O-glycosides.

The reaction mechanism involves the acid-catalyzed cleavage of the C-3 acetyl group, forming a delocalized allyloxocarbenium ion intermediate.[5] Subsequent nucleophilic attack at the anomeric carbon (C-1) predominantly from the alpha face yields the thermodynamically favored 2,3-unsaturated α-glycoside.[5][7]

Caption: Key steps in the acid-catalyzed Ferrier rearrangement mechanism.

Quantitative Data from Catalytic Systems

The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the catalytic system employed. Various Lewis and Brønsted acids have been utilized to promote this transformation, each offering different advantages in terms of reaction time, yield, and anomeric selectivity. Data has been primarily reported for reactions using this compound as the glycosyl donor.[10][11]

Table 1: Performance of Various Promoters in Ferrier Glycosylation

| Promoter/Catalyst | Nucleophile/Acceptor | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |

| La(NO₃)₃·6H₂O (5 mol%) | Benzyl alcohol | 10 min | 94 | 85:15 | [11] |

| La(NO₃)₃·6H₂O (5 mol%) | Methanol | 15 min | 92 | 82:18 | [11] |

| La(NO₃)₃·6H₂O (5 mol%) | Phenol | 20 min | 90 | 80:20 | [11] |

| Montmorillonite K-10 | Various alcohols | N/A | 65-78 | Predominantly α | [12] |

| 3,5-Dinitrobenzoic acid (20 mol%) | Benzyl alcohol | 2-3 h | 81 | Predominantly α | [7] |

| FeCl₃ | Diosgenin | 5 min | High | ~10:1 | [13] |

Table 2: BDMS-Catalyzed Ferrier Rearrangement with Various Alcohols

This protocol utilizes bromodimethylsulfonium bromide (BDMS) as an efficient catalyst for the O-glycosidation of this compound.[14]

| Entry | Alcohol Nucleophile | Time (min) | Yield (%) | Anomeric Ratio (α:β) |

| 1 | Benzyl alcohol | 20 | 90 | 92:08 |

| 2 | 4-Methoxybenzyl alcohol | 25 | 92 | 90:10 |

| 3 | 4-Nitrobenzyl alcohol | 30 | 85 | 95:05 |

| 4 | Cinnamyl alcohol | 20 | 88 | 90:10 |

| 5 | Propargyl alcohol | 25 | 85 | 92:08 |

| 6 | Cyclohexanol | 30 | 75 | 85:15 |

| 7 | 1-Octanol | 25 | 82 | 88:12 |

| 8 | tert-Butanol | 40 | 65 | 80:20 |

| (Data sourced from reference[14]) |

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following are representative protocols for performing the Ferrier rearrangement using this compound.

Protocol 1: General Procedure using 3,5-Dinitrobenzoic Acid[7]

-

Reaction Setup: To a solution of this compound (0.5 mmol) and the alcohol or thiol nucleophile (1.0 equivalent) in dry acetonitrile (B52724) (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.

-

Reaction Execution: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) analysis. Reactions are typically complete within 2-3 hours.

-

Workup and Purification: Upon completion, evaporate the solvent under reduced pressure.

-

Isolation: Purify the resulting residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes, 1/4 v/v) to yield the pure 2,3-unsaturated glycoside.

Protocol 2: General Procedure using BDMS Catalyst[14]

-

Reaction Setup: In a flask containing a solution of this compound (1.0 equivalent) and a selected alcohol (1.1 equivalents) in dry dichloromethane (B109758) (DCM, 2 mL), add 10 mol% of bromodimethylsulfonium bromide (BDMS) at room temperature.

-

Reaction Execution: Stir the reaction mixture for the required time (as indicated in Table 2). Monitor the reaction's completion by TLC.

-

Workup and Purification: Evaporate the solvent in a rotary evaporator.

-

Isolation: Purify the crude residue by passing it through a silica gel column to obtain the desired pure 2,3-unsaturated O-glycoside.

Conclusion

This compound is a powerful and versatile reagent in the life sciences, particularly for researchers in glycobiology, medicinal chemistry, and drug development. Its central role in the Ferrier rearrangement provides reliable access to 2,3-unsaturated glycosides, which are key intermediates for a vast range of complex and biologically active molecules. The continued development of novel catalytic systems for reactions involving this glycal will further expand its utility, streamlining synthetic processes and accelerating the discovery of new therapeutics.[4]

References

- 1. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

- 2. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Tri-O-acetyl-D-glucal: An Experimental Protocol for Researchers

Application Note

Tri-O-acetyl-D-glucal is a versatile protected monosaccharide derivative and a key building block in carbohydrate chemistry. Its enol ether structure makes it a valuable precursor for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycosides, and various natural products.[1][2] The acetyl protecting groups at the C-3, C-4, and C-6 positions provide stability during many synthetic transformations while allowing for selective deprotection when required. This document provides a detailed experimental protocol for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal, targeting researchers and professionals in drug development and organic synthesis. The protocols described herein are based on established chemical literature, offering reliable methods for the preparation of this important synthetic intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₇ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 51-55 °C | [3] |

| Optical Rotation [α]²⁵/D | -12° (c = 2 in ethanol) | [4] |

| Yield (from Acetobromoglucose) | 83% (Fischer method) | [5] |

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables provide the characteristic ¹H and ¹³C NMR chemical shifts in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.48 | dd | 6.1, 1.0 |

| H-2 | 4.85 | dd | 6.1, 3.2 |

| H-3 | 5.38 - 5.29 | m | |

| H-4 | 5.22 | dd | 7.6, 5.8 |

| H-5 | 4.30 - 4.23 | m | |

| H-6a | 4.41 | dd | 12.1, 5.7 |

| H-6b | 4.20 | dd | 12.1, 3.1 |

| CH₃ (acetyl) | 2.09, 2.08, 2.05 | s |

Reference for ¹H NMR data:[6]

¹³C NMR (101 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.3 |

| C-2 | 99.4 |

| C-3 | 68.1 |

| C-4 | 67.8 |

| C-5 | 62.1 |

| C-6 | 61.8 |

| C=O (acetyl) | 170.39, 170.22, 169.41 |

| CH₃ (acetyl) | 21.0, 20.9, 20.8 |

Reference for ¹³C NMR data:[6]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a multi-step synthesis starting from D-glucose, and the second is a more direct reduction from tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

Protocol 1: Synthesis from D-Glucose